(S)-3-Methoxypiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRHHSVHWCISU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Chemical Synthesis
(S)-3-Methoxypiperidine is classified as a chiral building block, a category of compounds used to introduce specific stereochemistry into a target molecule. bldpharm.com Its utility stems from the piperidine (B6355638) scaffold, a common motif in natural products and pharmaceuticals, combined with a defined stereocenter at the C-3 position. nih.gov
The synthesis of derivatives often involves the nitrogen atom of the piperidine ring, which acts as a nucleophile. For instance, it can be functionalized through reactions like N-acylation or N-alkylation to attach various substituents. The methoxy (B1213986) group at the 3-position influences the ring's conformation and the reactivity of adjacent positions.
Synthetic chemists utilize this compound and its derivatives as intermediates in multi-step syntheses. For example, the related compound tert-butyl 3-methoxypiperidine-1-carboxylate is synthesized from 1-Boc-3-hydroxypiperidine and methyl iodide. chemsrc.com This protected form allows for modifications at other positions before deprotection and further functionalization of the piperidine nitrogen. The development of efficient synthetic routes to access such piperidine derivatives is an active area of research, often focusing on diastereoselective reactions to control the stereochemistry of the final products. acs.orgresearchgate.net
Role in Medicinal Chemistry and Life Sciences
The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, frequently found in bioactive compounds. nih.govmdpi.com The specific stereochemistry and methoxy (B1213986) substitution of (S)-3-Methoxypiperidine make it an attractive starting material for the synthesis of new therapeutic agents. nih.gov
Derivatives of 3-methoxypiperidine (B1351509) have been investigated for a range of biological activities. The compound serves as a key intermediate in the development of molecules targeting various receptors and enzymes. vulcanchem.comontosight.ai For example, the 3-methoxypiperidine moiety has been incorporated into compounds designed as:
Gastrointestinal Stimulants: A notable application is in the synthesis of Cisapride, a gastroprokinetic agent, where the cis-4-amino-3-methoxypiperidine core is a crucial structural component. researchgate.net
Anticancer Agents: Piperidine derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation. ontosight.ai Trioxatriangulene derivatives incorporating various side chains, including those derived from piperidines, have been evaluated for their antiproliferative activity against cancer cell lines. rsc.org
Choline (B1196258) Transporter (CHT) Inhibitors: In the development of novel inhibitors for the presynaptic choline transporter, various piperidine ethers were synthesized and evaluated, demonstrating the tuneability of the piperidine scaffold in achieving potent and selective inhibition. nih.gov
P2Y14R Antagonists: Rigid, bridged piperidine analogues have been synthesized to explore their affinity for the P2Y14 receptor, a target for inflammatory conditions like asthma and chronic pain. nih.gov
The structure-activity relationship (SAR) studies of these derivatives are critical. rsc.org Researchers systematically modify the structure, such as altering substituents on the piperidine ring, to understand how these changes affect biological activity, selectivity, and physicochemical properties. nih.gov
Fundamental Research Aspects
Asymmetric Synthesis Approaches
Achieving high enantiopurity is critical in modern drug synthesis. wikipedia.org Asymmetric synthesis provides a direct route to specific stereoisomers, avoiding classical resolution of racemic mixtures. wikipedia.org Various strategies have been developed to introduce the chiral center at the C3 position of the piperidine (B6355638) ring with high stereocontrol.
Enantioselective catalysis utilizes chiral catalysts to create a chiral product from a prochiral substrate. wikipedia.org This approach is highly efficient, as a small amount of catalyst can generate a large quantity of the desired enantiomer. wikipedia.org
A prominent strategy for synthesizing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method functionalizes dihydropyridines, which are readily prepared by the partial reduction of pyridine (B92270). nih.govorganic-chemistry.org The reaction of a phenyl pyridine-1(2H)-carboxylate with various arylboronic acids in the presence of a rhodium catalyst and a chiral ligand, such as (S)-Segphos, yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Subsequent reduction of the double bond and removal of the protecting group affords the final chiral piperidine. nih.govorganic-chemistry.org While not explicitly demonstrated for the methoxy group, the method shows broad functional group tolerance, including ethers, suggesting its applicability for synthesizing this compound. nih.gov Functional groups such as ethers, thiols, halides, esters, and nitriles are compatible with the reaction conditions. nih.gov
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | 58-81 | 92-98 | nih.govorganic-chemistry.org |
This table illustrates the general effectiveness of the Rh-catalyzed asymmetric carbometalation for producing chiral 3-substituted piperidine precursors.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.org Evans oxazolidinones and camphorsultam are well-known examples of such auxiliaries. wikipedia.org
In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom to control the stereoselective functionalization of the ring. For instance, the conjugate reduction of an α,β-unsaturated N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, is an effective strategy for creating chiral centers. nih.gov While direct application to this compound is not extensively documented, the synthesis of related chiral piperidines demonstrates the principle. For example, the phenylmenthol chiral auxiliary has been used to control the intermolecular nucleophilic addition of silyloxyfurans to a cyclic N-acyliminium ion derived from a chiral 2-methoxypiperidine (B3191330) carbamate (B1207046), achieving high diastereoselectivity. soton.ac.uk This highlights the power of auxiliaries to control facial selectivity in additions to the piperidine ring.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Overall Yield (%) | Reference |
| Phenylmenthol | Nucleophilic Addition to N-acyliminium ion | 9.7:1 | 80 | soton.ac.uk |
| Oxazolidinone | Conjugate Reduction / Asymmetric Protonation | >95:5 | High | nih.gov |
This table provides representative examples of the high stereocontrol achievable using chiral auxiliaries in the synthesis of heterocyclic compounds.
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. nih.govnih.gov Enzymes can offer unparalleled stereoselectivity under mild reaction conditions. beilstein-journals.org For the synthesis of chiral piperidines, ω-transaminases have proven particularly useful. beilstein-journals.org
A relevant example is the asymmetric synthesis of (R)- and (S)-3-amino-1-Boc-piperidine from the prochiral 1-Boc-3-piperidone. beilstein-journals.org By selecting either an (R)-selective or (S)-selective ω-transaminase, both enantiomers of the product can be accessed in high enantiomeric excess (>99%). beilstein-journals.org The resulting aminopiperidine could then be chemically converted to this compound. Another biocatalytic approach involves the kinetic resolution of a racemic mixture. For instance, it has been noted that racemic 3-hydroxypiperidine (B146073) can be converted into optically pure 3-methoxypiperidine, a transformation that can be facilitated by enzymes. biosynth.com
This table demonstrates the utility of enzymes in producing enantiopure piperidine precursors.
Stereodivergent synthesis allows for the creation of multiple stereoisomers from a single, common precursor by altering the reaction sequence or conditions. nih.gov This is a powerful strategy for building libraries of related compounds for structure-activity relationship studies. nih.gov
An elegant demonstration of this principle is the use of organometallic enantiomeric scaffolds. nih.gov A single enantiomer of an air-stable molybdenum complex of a 5-oxodihydropyridinyl ligand can serve as a common precursor for the synthesis of variously substituted piperidines. nih.gov By controlling the sequence of nucleophilic additions and reductions, it is possible to generate both cis- and trans-2,3-disubstituted piperidines from the same starting material. nih.gov This approach offers substituent-independent reactivity and high stereocontrol, providing access to different diastereomers that would otherwise require separate synthetic routes. nih.gov
| Common Precursor | Reaction Sequence | Product Stereochemistry | Reference |
| Organomolybdenum Scaffold | 1. Nucleophilic addition (C6) 2. Reduction | cis-2,3,6-piperidine | nih.gov |
| Organomolybdenum Scaffold | 1. Reduction 2. Nucleophilic addition (C3) | trans-2,6-cis-3-piperidine | nih.gov |
This table illustrates a stereodivergent approach where different reaction pathways from one precursor lead to distinct stereoisomeric products.
Classical and Novel Synthetic Routes to the Piperidine Core
The construction of the piperidine ring itself is a fundamental challenge in heterocyclic chemistry. Numerous methods exist, ranging from the hydrogenation of pyridine derivatives to complex cyclization reactions. nih.gov
Ring-closing reactions are a powerful tool for constructing cyclic molecules, including the piperidine scaffold. nih.gov Among these, ring-closing metathesis (RCM) has become prominent due to the development of stable and functional-group-tolerant ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. clockss.org
RCM involves the intramolecular reaction of a diene to form a cyclic alkene. clockss.org To synthesize a piperidine derivative, a nitrogen-containing diene precursor is required. The reaction is tolerant of many functional groups, although the presence of a basic nitrogen atom can sometimes affect reaction yields. clockss.org This is often circumvented by using N-protected substrates, such as with tosyl or carbamate groups. clockss.org For example, an N-homoallyl cyclic carbamate can undergo RCM to provide a bicyclic piperidine precursor in good yield. clockss.org While RCM is a key method, other intramolecular cyclizations, such as the aza-Michael reaction and electrophilic cyclization, are also employed to construct the piperidine ring. nih.gov
| Catalyst | Substrate Type | Ring Size | Yield (%) | Reference |
| Grubbs 1st Gen. | N-Tosyl diallylamine | 6-membered | Good | clockss.org |
| Grubbs 2nd Gen. | N-Acyl diallylamine | 6-membered | 58 (oxidized product) | ub.edu |
| Hoveyda-Grubbs 2nd Gen. | N-Homoallyl cyclic carbamate | 6-membered | Good | clockss.org |
This table summarizes various catalyst systems used in ring-closing metathesis for the synthesis of piperidine derivatives.
Functional Group Interconversions on Precursor Molecules
One of the most direct routes to this compound involves the functional group interconversion of readily available chiral precursors, most notably (S)-3-hydroxypiperidine. This approach leverages the existing stereocenter, obviating the need for a de novo asymmetric synthesis. The primary transformation is the methylation of the hydroxyl group.
The synthesis often begins with a commercially available starting material, such as (S)-1-Boc-3-hydroxypiperidine, where the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. chemicalbook.com This protection is essential to prevent side reactions at the nitrogen atom during the subsequent methylation step. The methylation of the hydroxyl group is typically achieved using a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by the addition of a methylating agent like methyl iodide (CH3I). The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), to ensure the stability of the reactive intermediates. Following successful methylation, the Boc protecting group is removed under acidic conditions to yield the final product, this compound.
The conversion of alcohols to other functional groups is a fundamental strategy in organic synthesis. ub.edusolubilityofthings.com In this context, the hydroxyl group of the precursor can also be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a methoxide (B1231860) nucleophile. This two-step process provides an alternative to direct methylation and can sometimes offer advantages in terms of reaction conditions and scalability.
Methoxylation Strategies at the C3 Position
An alternative to starting with a pre-existing hydroxyl group is the direct introduction of a methoxy group at the C3 position of a piperidine ring precursor. Anodic methoxylation, an electrochemical method, has been explored for the functionalization of the piperidine ring. cdnsciencepub.com This technique allows for the regio- and stereoselective introduction of substituents. While not a direct synthesis of this compound, this methodology highlights the potential for direct C-H functionalization to install a methoxy group at various positions on the piperidine scaffold.
Further advancements in this area could involve the development of stereoselective methoxylation reactions on N-protected piperidones or enecarbamates. For instance, the hydroboration-oxidation of an enecarbamate derived from an α-methoxycarbamate can introduce a hydroxyl group at the β-position, which could then be methylated. cdnsciencepub.com While this example leads to a β-hydroxy function, the underlying principles of manipulating double bonds within the piperidine ring are relevant to developing new methoxylation strategies.
Reductive Amination and Cyclization Techniques
Constructing the piperidine ring from acyclic precursors through reductive amination and cyclization is a powerful and convergent approach. mdpi.com This strategy allows for the assembly of the heterocyclic core while simultaneously setting the desired stereochemistry. A common approach involves the use of a δ-amino ketone or a related precursor that can undergo intramolecular cyclization followed by reduction.
For instance, a δ-amino ketone can be synthesized and then subjected to conditions that promote intramolecular imine or enamine formation, followed by reduction to the piperidine ring. masterorganicchemistry.com The stereochemistry at the C3 position can be controlled by using a chiral starting material or by employing a chiral catalyst during the reduction step.
Another sophisticated technique is the tandem reductive amination-cyclization cascade. organic-chemistry.org This one-pot procedure can efficiently generate substituted piperidines from simpler starting materials. For example, the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions can lead to the formation of a piperazinone, a related heterocyclic structure. organic-chemistry.org Adapting such cascade reactions to the synthesis of this compound would involve the careful design of an acyclic precursor containing the necessary methoxy group and amine functionality.
Chemical Transformations Involving this compound as a Precursor
The utility of this compound extends beyond its mere presence in a final molecule; it serves as a versatile precursor for further chemical modifications, enabling the synthesis of more complex and diverse chemical entities. Its secondary amine functionality and the chiral methoxy group are key to its reactivity in a range of important chemical reactions.
Nucleophilic Aromatic Substitution Reactions
This compound is a potent nucleophile due to its secondary amine. This reactivity is harnessed in nucleophilic aromatic substitution (SNAr) reactions to form C-N bonds with electron-deficient aromatic rings. wikipedia.org In a typical SNAr reaction, the piperidine nitrogen attacks an aromatic ring that is activated by electron-withdrawing groups (such as nitro or cyano groups) and bears a suitable leaving group (commonly a halide). wikipedia.orgnih.gov
The presence of the chiral methoxy group can influence the rotational dynamics and conformational preferences of the resulting arylpiperidine product, which can be crucial for its interaction with biological targets. The reaction conditions for SNAr reactions involving this compound typically involve a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and may require heating to proceed at a reasonable rate.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| This compound | Activated Aryl Halide | N-Arylpiperidine | Polar aprotic solvent (e.g., DMSO), heat |
| This compound | Heteroaryl Halide | N-Heteroarylpiperidine | Base (e.g., K2CO3), solvent (e.g., DMF) |
This table provides a generalized overview of Nucleophilic Aromatic Substitution reactions involving this compound.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-N bond formation in modern organic synthesis. rsc.org this compound can participate as the amine component in reactions such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of the piperidine with a wide range of aryl and heteroaryl halides or triflates, offering a broader substrate scope than traditional SNAr reactions. nih.gov
The choice of palladium catalyst, ligand, and base is critical for the success of these coupling reactions. rsc.org Ligands such as RuPhos and BrettPhos have been shown to be effective for the coupling of primary and secondary amines with aryl halides. nih.gov The reaction typically proceeds under milder conditions than SNAr reactions and exhibits excellent functional group tolerance. The resulting N-aryl-(S)-3-methoxypiperidines are valuable scaffolds in medicinal chemistry.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |
| This compound | Aryl Halide/Triflate | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., RuPhos) | N-Arylpiperidine |
| This compound | Heteroaryl Halide/Triflate | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos) | N-Heteroarylpiperidine |
This table summarizes typical conditions for Palladium-Catalyzed Coupling reactions with this compound.
Mannich-Type Reactions and Related Amine Chemistry
The Mannich reaction is a three-component reaction that involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. nih.govwikipedia.org As a secondary amine, this compound can readily participate in Mannich-type reactions. In this process, the piperidine reacts with a non-enolizable aldehyde, such as formaldehyde, to form an Eschenmoser-like salt in situ. This electrophilic iminium ion then reacts with a nucleophile, such as an enol or enolate, to form a β-amino carbonyl compound. wikipedia.org
The stereochemistry of the this compound can influence the diastereoselectivity of the Mannich reaction, particularly when the nucleophile is also chiral. organic-chemistry.org This transformation is highly valuable for the construction of complex molecules containing a piperidine moiety connected to a carbon framework via a methylene (B1212753) bridge. Variations of this reaction, including vinylogous Mannich reactions, further expand the synthetic utility of this compound, allowing for the formation of more elaborate structures. rsc.org
| Amine Component | Aldehyde Component | Nucleophile | Product Type |
| This compound | Formaldehyde | Ketone Enolate | β-Aminoketone |
| This compound | Glyoxylic Acid | Indole | α-Amino Acid Derivative |
This table illustrates the components of a Mannich-Type reaction involving this compound.
Electrophilic and Nucleophilic Additions to Piperidine Derivatives
Electrophilic and nucleophilic addition reactions are fundamental strategies for constructing and functionalizing the piperidine ring, enabling the introduction of key substituents with stereochemical control. numberanalytics.comlibretexts.org The synthesis of chiral piperidines, including 3-substituted derivatives like this compound, often relies on the diastereoselective or enantioselective addition of nucleophiles to cyclic iminium ions or activated pyridine precursors. researchgate.netsioc-journal.cn
Nucleophilic substitution reactions on pre-existing piperidine rings are a powerful tool. For instance, N-protected 2-methoxypiperidines can serve as precursors to N-acyliminium ions, which then react with various nucleophiles. acs.orgnih.gov The choice of catalyst, such as a Lewis acid like Scandium(III) triflate (Sc(OTf)₃), can influence the reaction's efficiency and diastereoselectivity. acs.org While many examples focus on substitution at the C2 position, similar principles apply to the functionalization of other positions on the piperidine ring. The synthesis of 3-oxygenated piperidines can be achieved through methods like the diastereoselective conjugate addition of chiral amides to appropriately substituted pentenoates, followed by in situ enolate oxidation to set the desired stereochemistry. researchgate.net
Another key strategy involves the stereoselective addition of nucleophiles to activated pyridine rings or their partially reduced derivatives, such as dihydropyridones. sioc-journal.cnuark.edu Chiral auxiliaries, including those derived from carbohydrates like D-arabinopyranosylamine, have been successfully employed to direct the facial selectivity of nucleophilic additions to imines, leading to highly enantioenriched piperidine alkaloids. researchgate.netcdnsciencepub.com These reactions often proceed through a domino Mannich-Michael reaction sequence. cdnsciencepub.com
The table below summarizes representative nucleophilic additions to piperidine precursors, highlighting the diversity of applicable nucleophiles and reaction conditions.
| Precursor Type | Nucleophile | Catalyst/Promoter | Key Feature | Reference |
| N-Acyliminium Ion (from 2-acyloxypiperidine) | Silyl Enolate | Sc(OTf)₃ | High diastereoselectivity | acs.org |
| Activated Pentenoate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | N/A | Diastereoselective conjugate addition | researchgate.net |
| O-Pivaloylated Arbinosylaldimines | Danishefsky's Diene | N/A | Domino Mannich-Michael reaction | cdnsciencepub.com |
| Chiral Pyridinium (B92312) Salts | Grignard Reagents | N/A (Chiral Auxiliary) | Asymmetric induction via chiral auxiliary | uark.edu |
| N-Acyliminium Ion (from 2-methoxypiperidine) | Allyltrimethylsilane, TMSCN | Lewis Acid | Solid-phase synthesis with chiral auxiliary | nih.gov |
Electrophilic additions, while less common for the primary construction of the piperidine skeleton from acyclic precursors, are crucial for the functionalization of unsaturated piperidine derivatives like enamines or enecarbamates. cdnsciencepub.com These intermediates can undergo electrophilic substitution to install various functional groups. cdnsciencepub.com
Modern Synthetic Techniques and Process Intensification
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods for producing complex molecules. news-medical.net This drive towards "process intensification" aims to dramatically reduce the size of chemical plants and minimize downstream processing operations by employing novel reactor technologies and synthetic strategies. acs.orgresearchgate.net For the synthesis of chiral piperidines like this compound, modern techniques such as flow electrochemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods. news-medical.netacs.org
Flow electrochemistry is an enabling technology that replaces conventional chemical oxidants and reductants with electricity, offering a greener and often more selective reaction pathway. thieme-connect.de This technique is particularly well-suited for process intensification, allowing for safe, scalable, and continuous manufacturing. nih.gov
A notable application in piperidine synthesis is the anodic methoxylation of N-formylpiperidine. researchgate.netd-nb.info In this process, an electric current is passed through a solution of N-formylpiperidine in methanol, typically in an undivided microfluidic electrolysis cell. nih.govresearchgate.net The oxidation at the anode generates a key 2-methoxylated intermediate, which serves as a stable precursor to a reactive N-acyliminium ion. nih.govresearchgate.net This ion can then be trapped by a variety of nucleophiles to generate 2-substituted piperidines. nih.gov
The use of a continuous flow reactor provides excellent control over reaction parameters such as temperature, pressure, and residence time, which is crucial for handling unstable intermediates. thieme-connect.ded-nb.info The technology has been demonstrated to be highly efficient and scalable. nih.gov
| Parameter | Value/Condition | Outcome | Reference |
| Reaction | Anodic Methoxylation of N-formylpiperidine | Forms 2-methoxypiperidine-1-carbaldehyde | nih.govresearchgate.net |
| Reactor Type | Undivided microfluidic electrolysis cell | Efficient and scalable synthesis | nih.govresearchgate.net |
| Electrodes | Carbon-filled polymer (anode/cathode) | Enables electrolysis without supporting electrolyte | researchgate.net |
| Productivity | High throughput demonstrated | Suitable for larger scale laboratory synthesis | acs.orgd-nb.info |
This electrochemical approach exemplifies a modern, intensified process for creating valuable piperidine intermediates that can be further elaborated into more complex targets. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. oatext.com The use of microwave irradiation is particularly beneficial for reactions requiring high temperatures, such as the formation of heterocyclic rings. organic-chemistry.org
In the context of piperidine synthesis, microwave irradiation has been employed for one-pot cyclocondensation reactions. For example, the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved efficiently in an aqueous medium under microwave irradiation, simplifying the traditional multi-step sequence. organic-chemistry.org This approach avoids the need for protecting groups and activation steps, contributing to a more streamlined and atom-economical process. organic-chemistry.org
While specific microwave-assisted syntheses of this compound are not extensively documented in readily available literature, the optimization of related reactions demonstrates the potential of this technology. For instance, the synthesis of various acetamide (B32628) derivatives of piperidine has been successfully carried out under microwave irradiation. mdpi.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
| Knoevenagel Condensation | Several hours | 2-5 minutes | Drastic reduction in reaction time, solvent-free | oatext.com |
| Cyclocondensation (Alkyl dihalide + Amine) | Lengthy multi-step process | One-pot, short reaction time | Operational simplicity, efficiency | organic-chemistry.org |
| Acetamide Synthesis | N/A | Minutes | Rapid synthesis, high yields | mdpi.com |
The data clearly indicates that microwave-assisted protocols can dramatically enhance reaction efficiency, making it a valuable technique for the rapid optimization and synthesis of piperidine-based compounds.
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. rsc.org For a molecule like this compound, sustainable practices focus on the use of renewable starting materials, environmentally benign solvents, catalytic methods, and processes that reduce waste and energy consumption. acs.orgacs.org
One of the most promising sustainable strategies is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, have been developed for the asymmetric synthesis of chiral piperidines. acs.org For example, a cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines, providing a sustainable route to important pharmaceutical intermediates. acs.org
The implementation of continuous flow processes, as discussed in the context of electrochemistry, is another cornerstone of sustainable synthesis. acs.org Solvent-free flow reactions, where possible, represent a significant process intensification, leading to higher throughput and a drastic reduction in solvent waste. acs.org When solvents are necessary, the selection of greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace more toxic solvents like DMF or CH₂Cl₂, is a key consideration in greening synthetic routes, including solid-phase organic synthesis (SPOS) of heterocyclic structures. researchgate.net
Evaluating the "greenness" of a synthetic route can be quantified using metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor, which measure the efficiency and waste generation of a chemical process. rsc.org
| Green Strategy | Description | Example Application | Reference |
| Biocatalysis | Use of enzymes for selective transformations. | Chemo-enzymatic dearomatization of pyridines to chiral piperidines. | acs.org |
| Flow Chemistry | Continuous processing for better control and reduced waste. | Solvent-free reduction of ethyl nicotinate (B505614) to produce piperidine precursors. | acs.org |
| Green Solvents | Replacing hazardous solvents with eco-friendly alternatives. | Use of 2-MeTHF in solid-phase synthesis of heterocycles. | researchgate.net |
| Process Intensification | Reducing plant size and downstream operations. | Integration of multiple reaction steps in a continuous flow setup. | acs.orgresearchgate.net |
By embracing these modern and sustainable techniques, the synthesis of this compound and other valuable chiral building blocks can be achieved more efficiently and with a significantly reduced environmental footprint.
Mechanistic Elucidation of Key Transformations
The introduction of the methoxy group at the C3 position of a piperidine ring can often be achieved via a nucleophilic substitution reaction, typically following an SN2 mechanism. A common strategy involves the methylation of a precursor such as (S)-3-hydroxypiperidine. This transformation proceeds through a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" results in the inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com
For the synthesis of this compound from a chiral precursor like (R)-N-protected-3-hydroxypiperidine, the hydroxyl group is first converted into a better leaving group (e.g., a tosylate, mesylate, or triflate). A methoxide source, acting as the nucleophile, then displaces this leaving group. The stereospecificity of the SN2 reaction ensures that the (R) configuration of the starting alcohol is inverted to the (S) configuration of the resulting ether. The efficiency and stereochemical fidelity of this process depend on minimizing competing side reactions, such as elimination (E2) pathways, and ensuring the reaction proceeds through a well-defined transition state. youtube.com Intramolecular SN2' reactions have also been utilized in the stereospecific synthesis of piperidines, demonstrating the principle of "memory of chirality". mdpi.com
Iminium ions are crucial reactive intermediates in many synthetic routes leading to substituted piperidines. chemrxiv.orgchemrxiv.orgresearchgate.net These cationic species can be generated in situ from various precursors, including the oxidation of amines, the protonation of enamines, or via cascade reactions involving rhodium-catalyzed C-H activation. nih.gov Once formed, iminium ions serve as powerful electrophiles, susceptible to attack by a wide range of nucleophiles. chemrxiv.orgchemrxiv.org
The functionalization of piperidine rings can be achieved by generating a cyclic iminium ion from a suitable piperidine precursor. For instance, a platform for synthesizing densely functionalized N-(hetero)aryl piperidines utilizes stable cyclic iminium salts formed from heteroaryl amines and ketoacrylate feedstocks. chemrxiv.orgchemrxiv.org These intermediates can then be functionalized at various positions. Nucleophilic addition of methyl, trifluoromethyl, or cyano groups can occur at C2, while electrophilic substitution at C3 is possible via the corresponding enamine tautomer. chemrxiv.orgchemrxiv.org The stereochemical outcome of these additions is highly dependent on the reaction conditions and the steric and electronic nature of both the iminium ion and the incoming nucleophile. nih.gov
In some methodologies, the regiochemistry of nucleophilic attack can be tuned by controlling the protonation of a dihydropyridine (B1217469) intermediate, leading to two distinct iminium ions that can be trapped diastereoselectively. nih.gov
Ring-closure reactions are the cornerstone of piperidine synthesis. These transformations can proceed through various mechanisms, including intramolecular Michael additions, reductive aminations, and radical cyclizations. mdpi.comthieme-connect.com A notable mechanism in heterocyclic chemistry is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate, which then re-closes to yield the final substituted product. wikipedia.org The ANRORC mechanism has been extensively studied in the context of substituted pyrimidines and provides a pathway for nucleophilic substitution that avoids the formation of conventional intermediates like Meisenheimer or aryne complexes. wikipedia.org
Another powerful strategy involves the ring-opening of a pyridine ring to form a Zincke imine intermediate, which can then undergo a ring-closing condensation with an aniline (B41778) to generate N-(hetero)arylpyridinium salts. These salts can subsequently be reduced to the corresponding piperidines. chemrxiv.org Radical-mediated cyclizations also offer a robust method for piperidine formation. For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes proceeds via a radical mechanism to form piperidines, although this can compete with a 1,5-hydrogen atom transfer (HAT) process that leads to linear alkene byproducts. nih.govscispace.com
Achieving high levels of stereocontrol in the synthesis of chiral piperidines like this compound is paramount. Chiral induction can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods where existing stereocenters direct the formation of new ones.
Carbohydrate-derived chiral auxiliaries, such as D-arabinopyranosylamine, have been successfully employed to control the stereochemical outcome of reactions. researchgate.net These auxiliaries can direct nucleophilic additions to imines through a combination of steric hindrance and stereoelectronic effects, leading to the formation of piperidine derivatives with high diastereoselectivity. researchgate.net
Asymmetric catalysis, employing chiral transition metal complexes (e.g., based on iridium, rhodium, or palladium), is another powerful tool. nih.govdicp.ac.cn For example, the asymmetric hydrogenation of pyridinium salts using chiral catalysts can produce enantiomerically enriched piperidines. nih.govdicp.ac.cn The stereochemical outcome is often determined during the initial protonation of an enamine intermediate rather than the final hydride reduction of the resulting iminium ion. researchgate.net Substrate-controlled methods often rely on the cyclization of acyclic precursors containing one or more stereocenters. The conformation of the transition state during the ring-closing step, often a chair-like arrangement, dictates the stereochemistry of the newly formed centers relative to the existing ones. thieme-connect.com
Diastereoselective and Enantioselective Outcome Analysis
The final stereochemical makeup of a piperidine product is determined by the relative energies of the various diastereomeric transition states during the key bond-forming steps. A thorough analysis of the factors influencing these energy differences is crucial for optimizing a synthesis toward a single desired stereoisomer.
The diastereomeric ratio (d.r.) in piperidine synthesis is influenced by a complex interplay of steric, electronic, and conformational factors. The choice of catalyst, solvent, temperature, and the nature of the substituents and protecting groups all play a critical role.
Steric Hindrance: The bulkiness of substituents on the starting material or the nucleophile often dictates the facial selectivity of an attack. In radical cyclizations of 7-substituted-6-aza-8-bromooct-2-enoates, increasing the steric bulk of the substituent at the 2-position enhances the pseudo A(1,3) strain, favoring the formation of the trans product. researchgate.net Similarly, in Negishi cross-couplings, the position of the C-Zn bond relative to the nitrogen atom can direct the stereoselectivity toward either cis or trans products. acs.org
Catalyst and Reagent Choice: The catalyst system can profoundly impact diastereoselectivity. An FeCl₃-catalyzed cyclization of β-amino allylic alcohol derivatives yields cis-2,6-disubstituted piperidines with high diastereoselectivity (up to >99/1) by favoring the thermodynamically more stable isomer through epimerization. organic-chemistry.org In contrast, radical cyclizations using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride have been shown to unexpectedly enhance the diastereoselectivity, in some cases from 3:1 to 99:1, due to a cascade process that selectively rearranges the minor isomer. researchgate.net
Reaction Conditions: Temperature and solvent can alter the energy landscape of a reaction. In some cases, a kinetically controlled product may form at lower temperatures, while a more thermodynamically stable product predominates at higher temperatures or after prolonged reaction times. nih.gov For instance, during the cyclodehydration of certain amino diols, the choice of solvent and base concentration significantly influences the yield and selectivity by affecting the solubility of reagents and favoring the desired reaction pathway through general base catalysis. beilstein-journals.org
The following tables summarize research findings on how different factors influence diastereomeric outcomes in piperidine synthesis.
Table 1: Influence of Catalyst and Reducing Agent on Diastereoselectivity
| Reaction Type | Substrate Type | Catalyst/Reagent | Product | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |
|---|---|---|---|---|---|
| Cyclization | β-Amino allylic alcohol | FeCl₃·6H₂O | cis-2,6-Disubstituted Piperidine | >99:1 (cis) | organic-chemistry.org |
| Radical Cyclization | 6-Aza-8-bromooct-2-enoate | Bu₃SnH | 2,4-Disubstituted Piperidine | 3:1 to 6:1 (trans) | researchgate.net |
| Radical Cyclization | 6-Aza-8-bromooct-2-enoate | (TMS)₃SiH | 2,4-Disubstituted Piperidine | up to 99:1 (trans) | researchgate.net |
| Negishi Coupling | 4-Iodo-N-Boc-piperidine organozinc | Pd(OAc)₂/SPhos | cis-2,4-Disubstituted Piperidine | >98:2 (cis) | acs.org |
Table 2: Influence of Substituent Steric Bulk on Diastereoselectivity
| Reaction Type | Substrate | R Group | R' Group | Product | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|---|---|
| Radical Cyclization | 7-Substituted-6-aza-8-bromooct-2-enoate | Me | Me | 2,4-Dimethylpiperidine derivative | 73:27 | researchgate.net |
| Radical Cyclization | 7-Substituted-6-aza-8-bromooct-2-enoate | s-Bu | t-Bu | 2-sec-Butyl-4-tert-butylpiperidine derivative | >99:1 | researchgate.net |
Absolute Stereochemical Determination in Chiral Products
The determination of the absolute stereochemistry of chiral products derived from this compound is a critical step to confirm the success of stereoselective syntheses. Various analytical techniques are employed to unambiguously assign the (R) or (S) configuration at newly formed stereocenters. The choice of method depends on the nature of the product, whether it is a crystalline solid or an oil, and the available instrumentation.
One of the most definitive methods for determining absolute configuration is single-crystal X-ray diffraction . This technique provides a detailed three-dimensional structure of the molecule, from which the absolute stereochemistry can be unequivocally established. For instance, the absolute stereochemistry of derivatives such as (+)-methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate has been confirmed using this method. google.com This requires obtaining a single crystal of suitable quality, which can sometimes be a challenging and time-consuming step.
When single crystals are not available, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful alternative. The chiral product is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride ((S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomers. nih.gov These diastereomers exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomeric esters or amides, the absolute configuration of the original molecule can be deduced. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method. While primarily a separation technique for resolving enantiomers, it can also be used for stereochemical assignment by comparing the retention time of the product with that of an authentic, independently synthesized standard of known configuration. This method is particularly useful for routine analysis and for determining the enantiomeric excess (ee) of a reaction product.
These methods are often used in combination to provide orthogonal verification of the stereochemical outcome of a reaction.
Table 1: Methods for Absolute Stereochemical Determination
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Provides a direct visualization of the molecule's 3D structure, allowing for unambiguous assignment of absolute configuration. google.com | Definitive and provides a wealth of structural information. | Requires a suitable single crystal of the compound. |
| NMR with Chiral Derivatizing Agents | The chiral molecule is converted into a pair of diastereomers with a chiral agent (e.g., Mosher's acid), which can be distinguished by NMR spectroscopy. nih.gov | Does not require crystallization; applicable to oils and non-crystalline solids. | Requires the presence of a suitable functional group for derivatization; analysis can be complex. |
| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Excellent for determining enantiomeric purity (ee); can be used for assignment if a standard is available. | Does not directly provide absolute configuration without a reference standard. |
Conformational Analysis and Its Influence on Reactivity
The reactivity and stereochemical outcome of reactions involving the this compound ring are profoundly influenced by its conformational preferences. The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. scribd.com For a substituted piperidine such as this compound, the substituent—in this case, the methoxy group—can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is a key determinant of the molecule's behavior.
The relative stability of the axial versus the equatorial conformer is governed by a complex interplay of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens at the C-1 and C-5 positions (1,3-diaxial interactions). scribd.com However, for electronegative substituents like a methoxy group on a heterocyclic ring, this preference can be altered. Studies on analogous systems, such as 3-fluoropiperidines, have shown a notable preference for the axial conformation. d-nb.info This "axial preference" is attributed to stabilizing electronic interactions, such as hyperconjugation between the nitrogen lone pair and the anti-periplanar C-F antibonding orbital (σ), and electrostatic interactions (e.g., charge-dipole). d-nb.info A similar effect can be anticipated for the methoxy group in 3-methoxypiperidine, where the lone pair on the nitrogen atom can interact with the σ orbital of the C-O bond. The polarity of the solvent also plays a crucial role, with more polar solvents potentially stabilizing the conformer with the larger dipole moment. d-nb.info
The conformational preference directly impacts reactivity. An axial substituent is sterically more hindered to attack by a nucleophile than an equatorial one. Conversely, the departure of a leaving group from an axial position is often favored as it allows for better orbital overlap with neighboring participating groups (e.g., the nitrogen lone pair) in the transition state, a principle crucial in reactions like nucleophilic substitutions. scribd.com The orientation of the methoxy group can therefore direct the approach of reagents to other parts of the piperidine ring, influencing the diastereoselectivity of reactions such as alkylations, acylations, or additions to the ring. For example, the approach of an electrophile to the nitrogen will be influenced by the steric bulk presented by the methoxy group, which differs significantly between the axial and equatorial conformations.
Table 2: Factors Influencing Conformation and Reactivity
| Factor | Description | Influence on this compound |
|---|---|---|
| Steric Hindrance | Repulsion between electron clouds of non-bonded atoms in close proximity, such as 1,3-diaxial interactions. scribd.com | Favors the equatorial position for the methoxy group to minimize steric strain. |
| Electronic Effects (Hyperconjugation) | Delocalization of electrons from a filled orbital (e.g., N lone pair) to an adjacent empty or partially filled antibonding orbital (e.g., σ* C-O). d-nb.info | Can stabilize the axial conformation of the methoxy group. |
| Solvent Polarity | The ability of a solvent to stabilize charges or dipoles. d-nb.info | Can shift the conformational equilibrium by preferentially solvating the more polar conformer. |
| Reactivity of Conformer | The accessibility of reaction sites and the stability of transition states differ for axial and equatorial conformers. scribd.com | The preferred conformation dictates the stereochemical outcome of reactions at the nitrogen or other ring positions. Axial substituents are generally more sterically shielded but can be more electronically activated for certain reactions. |
Derivatization and Scaffold Modification of S 3 Methoxypiperidine for Research Probes
Systematic Exploration of Piperidine (B6355638) Ring Substitutions
The functionalization of the (S)-3-methoxypiperidine scaffold can be systematically approached by modifying the nitrogen atom, various carbon positions on the ring, and by introducing diverse functional groups. These modifications are crucial for creating a library of analogs to probe molecular interactions.
The secondary amine of the piperidine ring is the most readily functionalized position, providing a convenient handle for introducing a wide array of substituents. This diversification is critical for modulating the compound's physicochemical properties, such as polarity, basicity, and steric bulk, which in turn influences target engagement and pharmacokinetic profiles.
Common N-substitution reactions include:
N-Alkylation: This is typically achieved by reacting this compound with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netresearchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another widely used method to introduce more complex alkyl groups.
N-Arylation: The introduction of aryl or heteroaryl groups at the nitrogen atom is often accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann-type reactions are prominent examples, typically employing a palladium or copper catalyst, respectively, to couple the piperidine with an aryl halide or triflate. mdpi.comrsc.org
N-Acylation: Acyl groups can be installed by treating the piperidine with acyl chlorides or anhydrides in the presence of a base. These reactions form stable amide bonds that can act as hydrogen bond acceptors and introduce conformational constraints on the N-substituent.
The choice of the N-substituent is critical as it can significantly alter the molecule's interaction with its biological target.
Table 1: Representative N-Substitutions of this compound
| Substituent Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl |
| Arylation | Aryl bromide, Pd catalyst, Base | N-Aryl |
| Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acyl (Amide) |
Functionalization of the carbon skeleton of the piperidine ring is more challenging than N-substitution due to the lower reactivity of C-H bonds. However, these modifications are essential for exploring the steric and electronic requirements of binding pockets.
C2 Position (α-position): The C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are the most activated on the ring. Site-selective functionalization can be achieved through directed metalation or transition-metal-catalyzed C-H activation. researchgate.net By installing a suitable directing group on the nitrogen (e.g., pyridyl, N-Boc), a metal catalyst (e.g., palladium, rhodium) can be guided to the C2 position to facilitate cross-coupling reactions, introducing aryl or other groups. researchgate.netrsc.org
C4 Position: Direct functionalization at the C4 position is difficult to achieve selectively. Synthetic strategies often involve multi-step sequences starting from a pre-functionalized precursor, such as a 4-piperidone, which can then be elaborated through nucleophilic additions or other transformations before or after the formation of the piperidine ring.
C5 and C6 Positions: Similar to the C4 position, modifications at C5 are not straightforward via direct C-H activation on the saturated ring. The C6 position is electronically similar to C2, but steric factors often favor reaction at C2. Accessing derivatives with substitutions at these positions typically requires de novo synthesis from appropriately substituted building blocks.
The introduction of halogens (F, Cl, Br, I) and other functional groups onto the piperidine ring can significantly impact a molecule's properties, including binding affinity (through halogen bonding), metabolic stability, and membrane permeability.
Direct halogenation of a saturated piperidine ring can be challenging due to issues with regioselectivity. Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) may be used, but often lead to a mixture of products. researchgate.net Therefore, halogenated analogs are more commonly prepared by employing halogen-containing starting materials in the synthesis of the ring itself. For instance, a substituted pyridine (B92270) bearing a halogen can be hydrogenated to form the corresponding halogenated piperidine. This approach offers precise control over the position of the halogen.
Other functional groups, such as hydroxyl, cyano, or carboxyl groups, are typically introduced through multi-step synthetic routes, often involving the protection of the piperidine nitrogen, functionalization of the ring, and subsequent deprotection.
Impact of Structural Changes on Molecular Interactions
Every modification to the this compound scaffold alters its three-dimensional shape, electronic distribution, and conformational flexibility. These changes have a profound impact on how the molecule interacts with its biological target.
The introduction of substituents influences the reactivity and properties of the resulting derivatives in predictable ways based on fundamental principles of organic chemistry.
Electronic Effects: Electron-donating groups (EDGs) on the nitrogen or the ring increase the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as acyl or sulfonyl groups, decrease the nitrogen's basicity and nucleophilicity by delocalizing its lone pair of electrons. psu.edu These effects can be crucial for tuning the pKa of the molecule, which affects its ionization state at physiological pH and its ability to form ionic interactions with a target.
Steric Effects: The size and shape of substituents create steric hindrance that can influence both reactivity and molecular recognition. nih.gov A bulky group on the nitrogen can shield the adjacent C2 and C6 positions, potentially directing reactions to other sites or hindering the approach of a binding partner. nih.gov Steric bulk also plays a key role in controlling the conformational preferences of the molecule.
The piperidine ring typically adopts a low-energy chair conformation. The substituent at the C3 position, the methoxy (B1213986) group, is expected to preferentially occupy an equatorial position to minimize steric clashes with the axial protons on the ring.
Computational studies and NMR analysis are powerful tools for determining the preferred conformations of these derivatized analogs. researchgate.netnih.gov Understanding the three-dimensional shape and the distribution of conformers is essential for designing research probes that fit precisely into a target's binding site.
By carefully considering these synthetic and stereochemical principles, chemists can rationally design and synthesize libraries of this compound derivatives to serve as precise molecular probes for exploring complex biological systems.
Design Principles for Scaffold Optimization in Research
The optimization of the this compound scaffold for research probes is a multifactorial process that involves a systematic exploration of its chemical space to achieve desired biological activity and properties. Key design principles include modulating lipophilicity, introducing specific functional groups to probe target interactions, and employing strategies like scaffold hopping to explore novel chemical matter.
A critical aspect of optimization is the strategic modification of the piperidine ring and its substituents to enhance target engagement and selectivity. For instance, in the development of inhibitors for specific biological targets, modifications to the scaffold can significantly impact potency and efficacy.
One illustrative example, while not directly involving this compound, highlights the principles of scaffold modification in the broader context of piperidine-containing compounds. In a study focused on developing inhibitors of oxidative phosphorylation for pancreatic cancer, researchers explored various oxygen-containing cyclic structures to optimize target engagement. While the initial lead compound contained an oxetane (B1205548) ring, subsequent modifications included enlarging the ring to five-membered tetrahydrofuran (B95107) and six-membered pyran structures, which had a moderate impact on potency. Notably, the introduction of a 4-methoxypiperidine (B1585072) structure in one analog, compound 12 , resulted in a two-fold improvement in the inhibition of MIA PaCa-2 cell growth compared to a morpholine-containing counterpart, compound 11 . This suggests that the spatial orientation and electronic properties of the methoxy group on the piperidine ring can be crucial for biological activity.
The following table summarizes the in vitro activity of these related compounds, demonstrating the impact of scaffold modification on cell proliferation:
| Compound | Scaffold | MIA PaCa-2 IC50 (μM) | BxPC-3 IC50 (μM) |
| 11 | Morpholine | 0.35 ± 0.02 | 0.79 ± 0.1 |
| 12 | 4-Methoxypiperidine | 0.14 ± 0.09 | Not Reported |
| Data sourced from a study on oxidative phosphorylation inhibitors. nih.gov |
Another example in a different therapeutic area further underscores the importance of the methoxypiperidine moiety. In the development of immunoproteasome inhibitors, a compound incorporating a 4-methoxypiperidine N-cap group demonstrated moderate anti-proliferative activity against RPMI-8226 and MM.1S cell lines. mdpi.com This finding, while not showing exceptional potency, indicates that the methoxypiperidine scaffold can contribute to the biological activity of a larger molecule and serves as a starting point for further optimization.
The design principles for optimizing the this compound scaffold also involve a deep understanding of the target's binding site. Structure-based design, where the three-dimensional structure of the target protein is known, allows for the rational design of derivatives that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to enhanced affinity and selectivity. In the absence of a target structure, ligand-based approaches, including the analysis of structure-activity relationships (SAR), guide the iterative process of scaffold modification.
Applications of S 3 Methoxypiperidine As a Chiral Building Block
Intermediate in Complex Organic Synthesis
The piperidine (B6355638) nucleus is a fundamental structural motif found in a vast array of pharmaceutical agents and natural products. nih.gov The enantiomerically pure form of 3-methoxypiperidine (B1351509) provides a distinct advantage in synthetic campaigns, allowing chemists to construct target molecules with high stereochemical control. This eliminates the need for challenging chiral separations at later stages of a synthesis.
The 3-substituted piperidine framework is a key component in numerous potent therapeutic agents. researchgate.net (S)-3-Methoxypiperidine serves as a crucial intermediate in the synthesis of various biologically active molecules, including those targeted for complex diseases. For instance, its derivative, (S)-1-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of tyrosine kinase inhibitors, a class of anti-cancer drugs. researchgate.net The stereoselectivity offered by enzymatic and whole-cell biotransformations in producing these intermediates highlights the importance of chirality in their ultimate biological application. The development of efficient synthetic routes to enantiomerically pure piperidine derivatives is a significant focus in medicinal chemistry, as the specific stereoisomer often dictates the pharmacological activity. ajchem-a.comnih.gov
| Biologically Active Molecule Class | Precursor Building Block | Therapeutic Area |
| Tyrosine Kinase Inhibitors | (S)-1-Boc-3-hydroxypiperidine | Oncology |
| Human NK1 Receptor Antagonists | 2-Arylsubstituted-piperidin-3-ols | Neuroscience |
| Serotonin (B10506) Reuptake Inhibitors | Substituted Piperidines | Psychiatry |
| Alzheimer's Disease Therapeutics (e.g., Donepezil) | Substituted Piperidines | Neurology |
Natural products containing the 3-hydroxypiperidine (B146073) core, known as 3-piperidinol alkaloids, exhibit a wide range of biological activities. portico.orgelsevierpure.com The synthesis of these alkaloids and their analogs often relies on versatile chiral building blocks to construct the desired stereoisomers. elsevierpure.com this compound represents a protected form of the (S)-3-hydroxypiperidine scaffold. This methoxy (B1213986) group can serve as a stable protecting group during multi-step syntheses or can be strategically demethylated to reveal the hydroxyl group at a later stage. This approach allows chemists to build complex molecular architectures around the piperidine core to create analogs of natural products like (-)-spectaline, (+)-prosafrinine, and (-)-prosophylline, which are known for their interesting biological profiles. elsevierpure.com The ability to access specific diastereomers by manipulating the chiral center of the building block is crucial for exploring the structure-activity relationships of these natural product analogs.
Utilisation in Agrochemical and Specialty Chemical Development
Beyond pharmaceuticals, chiral building blocks like this compound are finding increasing use in the development of next-generation agrochemicals and specialty materials where molecular recognition and specific spatial arrangement are key to performance.
The methoxypiperidine scaffold has proven to be a critical component in the discovery of modern insecticides. A notable example is the development of Spiropidion, an insecticide that targets the acetyl-CoA carboxylase (ACCase) in sucking pests like aphids and whiteflies. nih.govresearchgate.net Spiropidion features a spiro N-methoxy piperidine ring system, which is crucial for its efficacy and unique plant-systemic properties. nih.govresearchgate.net While Spiropidion itself is derived from N-methoxy-4-piperidone, its success validates the methoxypiperidine motif as a valuable pharmacophore in agrochemistry. nih.gov this compound offers an alternative substitution pattern on the piperidine ring, providing a valuable tool for chemists to design novel ACCase inhibitors. By incorporating this chiral building block, researchers can create new analogs to optimize potency, spectrum of activity, and safety profiles, potentially leading to the discovery of new crop protection agents.
| Agrochemical Agent | Target Pest | Mode of Action | Key Structural Moiety |
| Spiropidion | Sucking insects (aphids, whiteflies, mites) | Acetyl-CoA Carboxylase (ACCase) Inhibition | Spiro N-methoxy piperidine |
| Spirotetramat | Sucking insects | Acetyl-CoA Carboxylase (ACCase) Inhibition | Spirocyclic tetramic acid |
| Spiromesifen | Mites, Whiteflies | Acetyl-CoA Carboxylase (ACCase) Inhibition | Spirocyclic tetronic acid |
In the realm of materials science, piperidine-containing structures can be used as precursors for functional materials. For example, related nitrogen-containing heterocyclic compounds, such as 1,4-bis(trimethylsilyl)piperazine, have been investigated as novel single-source precursors for the synthesis of silicon carbonitride (SiCN) films via chemical vapor deposition (CVD). mdpi.com These materials have applications in protective coatings and semiconductor manufacturing. The specific structure of the precursor molecule plays a critical role in the composition and properties of the resulting film. mdpi.com
While direct applications of this compound in this area are still emerging, its structure suggests potential as a precursor for specialty polymers or functional materials. The nitrogen atom can be functionalized to incorporate polymerizable groups, and the chiral methoxy group could impart specific properties such as chiroptical activity or serve as a site for further modification. The development of new precursor chemistries is essential for creating advanced materials with tailored properties, and functionalized heterocycles like this compound represent a promising area for exploration. mit.edu
Advanced Research Applications in Chemical Biology and Medicinal Chemistry
Target-Oriented Ligand Design and Synthesis
The defined three-dimensional structure of (S)-3-methoxypiperidine makes it an attractive component for the rational design of molecules intended to interact with specific biological targets like enzymes and receptors.
The proteasome is a critical target for therapeutic intervention in diseases ranging from cancer to autoimmune disorders. A key challenge is developing inhibitors that selectively target the immunoproteasome (iCP) over the constitutively expressed proteasome (cCP) to minimize off-target effects. srce.hr
Computational, ligand-based design strategies have been employed to identify novel, non-peptidic scaffolds for (immuno)proteasome inhibitors. nih.gov Through in silico scaffold hopping procedures, 3- and 4-substituted amino- and aminomethyl piperidine (B6355638) structures were identified as high-ranking hits with the potential for selective iCP inhibition. mdpi.com These findings have spurred the design and synthesis of amino-substituted N-arylpiperidinyl-based compounds that demonstrate inhibitory activity in the low micromolar range against various subunits of both the constitutive and immunoproteasome. nih.govresearchgate.net The piperidine core serves as a foundational element for further structure-activity relationship (SAR) studies aimed at optimizing potency and achieving greater selectivity for the immunoproteasome's unique catalytic subunits (β1i, β2i, and β5i). srce.hrnih.gov
The piperidine motif is integral to the design of ligands for various receptors and transporters due to its ability to engage in key binding interactions and improve pharmacokinetic properties.
Toll-Like Receptor 7 (TLR7) Agonists: TLR7 agonists are potent activators of the innate immune system and are being developed for applications in immuno-oncology. nih.govnih.gov Research has led to the discovery of a novel class of agonists based on a pyrazolopyrimidine core connected to a pyridyl-piperidine side chain. nih.gov Systematic SAR studies revealed that the incorporation of the piperidine moiety was crucial for improving metabolic stability and receptor potency. nih.gov Capping the piperidine ring with different functional groups allowed for fine-tuning of the molecule's activity, as illustrated by the data below.
| Compound ID | Piperidine Modification | hTLR7 EC50 (nM) |
| Compound 3 | Unsubstituted Piperidine | ~13 |
| Compound 12 | Acetonitrile (B52724) Cap | >1000 |
| Compound 13 | Linear Alcohol Side Chain | 49 |
| Compound 14 | Tetrahydropyran (THP) Group | 13 |
Data sourced from a study on pyrazolopyrimidine TLR7 agonists, demonstrating the impact of piperidine modification on potency. nih.gov
Choline (B1196258) Transporter (CHT) Inhibitors: The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (B1216132) synthesis, making it a key target for modulating cholinergic signaling. nih.gov A high-throughput screening campaign identified a class of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent CHT inhibitors. nih.gov This discovery led to extensive medicinal chemistry efforts and SAR exploration around the piperidine substituent, culminating in the development of ML352, a potent, selective, and noncompetitive inhibitor of CHT. nih.govnih.gov ML352 exhibits a high affinity for the transporter and has been instrumental as a chemical probe for studying cholinergic processes. nih.gov The development of ML352 underscores the importance of the piperidine scaffold in achieving high-potency inhibition of CHT. nih.govnih.gov
| Compound | Description | hCHT K_i (nM) |
| ML352 | Potent & Selective CHT Inhibitor | 92 ± 2.8 |
| HC-3 | Classic Competitive CHT Inhibitor | ~1-5 |
Inhibitory constants (Ki) for ML352 in hCHT-transfected cells compared to the classical inhibitor Hemicholinium-3 (HC-3). nih.govfrontiersin.org
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting isotope—to visualize and measure biochemical processes in vivo. chempep.com The development of a successful PET tracer begins with a suitable precursor, an unlabeled molecule designed for efficient and rapid incorporation of a radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). chempep.comradiologykey.com
The this compound scaffold is a theoretically attractive platform for designing novel PET radiotracer precursors, particularly for imaging targets within the central nervous system. Its proven utility in CNS-active compounds like CHT inhibitors suggests favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier. The scaffold offers several sites for radiolabeling; for instance, the methyl group of the methoxy (B1213986) moiety could be replaced with a ¹¹C-methyl group via reaction of the corresponding des-methyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. Alternatively, the piperidine nitrogen could be alkylated with a radiolabeled group. While specific PET tracers derived directly from this compound are not yet widely documented, its structural characteristics make it a promising candidate for future development in this field.
Structure-Activity Relationship (SAR) Studies in Discovery Research
SAR studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. The this compound scaffold provides a rigid and stereochemically defined starting point for systematic structural modifications.
The this compound scaffold is an ideal foundation for building focused ligand libraries. In drug discovery, a library is a collection of structurally related compounds designed to systematically probe the chemical space around a biological target. thermofisher.com The process begins with a "hit" compound or a promising scaffold identified through screening or computational modeling.
For example, following the computational identification of amino-piperidine scaffolds for immunoproteasome inhibition, a rational design approach would involve synthesizing a library of derivatives. nih.govmdpi.com Keeping the core this compound structure constant, researchers can systematically vary other parts of the molecule, such as an attached aryl group or other substituents, to explore how these changes affect target binding affinity and selectivity. This methodical approach was successfully used in the optimization of TLR7 agonists, where modifications to the piperidine side chain of a pyrazolopyrimidine core led to significant improvements in potency and metabolic stability. nih.govnih.gov
Once a library of compounds based on the this compound scaffold is synthesized, its members must be evaluated for biological activity using in vitro assays. These assays are designed to measure the interaction of the compounds with their intended biological target (target engagement) and their functional effect. nih.gov
The specific assays employed depend on the target class:
Enzyme Inhibitors: For the computationally designed immunoproteasome inhibitors, screening would involve enzymatic assays that measure the activity of the individual catalytic subunits (e.g., β1i, β2i, β5i). The potency of each compound is determined by calculating its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). nih.gov
Receptor Agonists/Antagonists: In the development of TLR7 agonists, initial screening was performed using cell-based reporter assays where TLR7 activation leads to the expression of a reporter gene (e.g., luciferase). nih.govnih.gov Potency is quantified by an EC₅₀ value (the concentration that produces 50% of the maximal response). Functional engagement is further confirmed by measuring the induction of downstream cytokines like IFN-α and TNF-α in immune cells. nih.gov
Transporter Inhibitors: For CHT inhibitors like ML352, target engagement was confirmed using radiolabeled choline uptake assays in both CHT-transfected cell lines and synaptosomes (isolated nerve terminals). nih.gov The ability of library compounds to block the uptake of [³H]choline provides a direct measure of their inhibitory activity, yielding Kᵢ or IC₅₀ values. nih.govfrontiersin.org
These screening funnels allow researchers to rapidly identify the most promising compounds from a library, providing the essential data needed to build a comprehensive Structure-Activity Relationship and guide the next cycle of ligand design.
Computational-Assisted SAR Exploration
Computational-assisted Structure-Activity Relationship (SAR) exploration is a cornerstone of modern medicinal chemistry, enabling the rational design of molecules with improved potency and selectivity. For derivatives of this compound, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping would be instrumental in elucidating the key structural features governing their biological activity.
In a typical computational SAR study involving this compound derivatives, a library of analogs would be synthesized with modifications at various positions of the piperidine ring and the methoxy group. The biological activity of these compounds would be determined experimentally, and this data would then be used to build predictive computational models.
Key Computational Approaches for SAR Exploration:
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed to correlate the 3D structural features of this compound analogs with their biological activities. These models generate contour maps that highlight regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, guiding the design of more potent compounds.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For this compound, the nitrogen atom, the stereocenter at the 3-position, and the methoxy group would be key pharmacophoric elements.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking a series of this compound derivatives into the active site of a receptor, researchers can rationalize observed SAR trends and predict the affinity of novel analogs.
A hypothetical SAR exploration of this compound derivatives targeting a generic kinase might reveal that substitution at the piperidine nitrogen with a bulky, hydrophobic group enhances potency, while modifications to the methoxy group are less tolerated.
Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound ID | R1 (N-substituent) | R2 (Methoxy replacement) | Experimental IC50 (nM) | Predicted IC50 (nM) |
| SMP-001 | H | OCH3 | 520 | 515 |
| SMP-002 | CH3 | OCH3 | 350 | 345 |
| SMP-003 | Benzyl | OCH3 | 85 | 90 |
| SMP-004 | H | OCH2CH3 | 610 | 600 |
| SMP-005 | Benzyl | OH | 150 | 145 |
Investigation of Binding Modes and Molecular Recognition
Understanding how a ligand interacts with its biological target at the molecular level is crucial for drug design. For this compound, computational methods provide powerful tools to investigate its binding modes and the principles of molecular recognition that govern its interactions.
Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to study ligand-protein interactions in detail. These methods can provide insights into the specific amino acid residues involved in binding, the role of water molecules, and the conformational changes that occur upon ligand binding.
In a hypothetical study, this compound could be docked into the active site of a target protein, for instance, a G-protein coupled receptor (GPCR). The results might indicate that the protonated nitrogen of the piperidine ring forms a key salt bridge with an aspartate residue in the receptor. The (S)-stereochemistry could position the methoxy group in a specific hydrophobic pocket, contributing to binding affinity and selectivity.
Molecular Dynamics Simulations:
MD simulations can further refine the docked pose and provide a dynamic view of the ligand-protein complex. A simulation of this compound bound to its target could reveal:
The stability of key hydrogen bonds and salt bridges over time.
The flexibility of the ligand and the protein binding site.
The role of surrounding water molecules in mediating interactions.
Table 2: Key Predicted Interactions for a Hypothetical this compound-Protein Complex
| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |
| Piperidine N-H+ | ASP110 | Salt Bridge | 2.8 |
| Methoxy Oxygen | TYR250 | Hydrogen Bond | 3.1 |
| Piperidine Ring | PHE198 | Hydrophobic | 3.5 - 4.5 |
The chirality of this compound is a critical determinant of its biological activity. Biological systems, being chiral themselves, often exhibit a high degree of enantiomeric specificity. Computational methods can be used to understand the molecular basis of this specificity.
By performing comparative docking studies of both the (S) and (R) enantiomers of 3-methoxypiperidine (B1351509), researchers can elucidate why one enantiomer is more active than the other. For example, the (S)-enantiomer might allow for an optimal hydrogen bond to be formed between the methoxy oxygen and a specific residue in the binding site, an interaction that is sterically hindered for the (R)-enantiomer.
Free Energy Calculations:
More advanced computational techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the relative binding free energies of the two enantiomers. These calculations can provide a quantitative prediction of the expected difference in biological activity, which can then be correlated with experimental results. A significant difference in the calculated binding free energy between the (S) and (R) enantiomers would provide strong evidence for enantiomeric specificity at the molecular level.
The insights gained from these computational studies are invaluable for the design of stereospecific drugs, leading to improved therapeutic efficacy and reduced off-target effects.
Computational and Theoretical Investigations of S 3 Methoxypiperidine and Its Derivatives
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations serve as powerful tools for understanding the electronic structure, reactivity, and properties of molecules at the atomic level. For (S)-3-Methoxypiperidine, methods like Density Functional Theory (DFT) and other ab initio calculations would be employed to provide a detailed picture of its behavior. researchgate.netnih.govtandfonline.com These computational techniques are crucial for building a foundational understanding of the molecule's characteristics.
Prediction of Stereochemical Outcomes
Quantum chemical calculations are instrumental in predicting the stereochemical outcomes of chemical reactions. By modeling the potential energy surfaces of reaction pathways, chemists can determine the energy barriers associated with the formation of different stereoisomers.
In the synthesis of substituted chiral piperidines, for instance, computational models can predict which diastereomer or enantiomer is favored by comparing the energies of the transition states leading to each product. acs.orgresearchgate.net For a reaction involving the formation of a molecule like this compound, DFT calculations would be used to model the approach of reactants and calculate the activation energies for the pathways leading to different stereoisomers. The pathway with the lower energy barrier would correspond to the major product, thus predicting the stereochemical outcome.
Illustrative Data: Calculated Energy Barriers for Diastereoselective Synthesis
This table represents hypothetical data for a reaction forming a 3,4-substituted piperidine (B6355638), illustrating how computational chemistry can predict stereochemical outcomes.
| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A | Leads to (S,R)-product | 0.0 | Major Product |
| TS-B | Leads to (S,S)-product | +2.5 | Minor Product |
Elucidation of Reaction Pathways and Transition States
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Quantum chemical calculations allow for the detailed mapping of reaction pathways, including the identification of intermediates and the characterization of transition states. researchgate.net
For reactions involving the synthesis or modification of this compound, computational chemists would model the entire reaction coordinate. This involves calculating the energy of the system as the reactants are converted into products, allowing for the identification of the highest energy point along the path—the transition state. The structure and energy of this transition state provide critical insights into the reaction's kinetics and mechanism. Such studies have been effectively used to understand complex cascade reactions that form polysubstituted piperidines and to rationalize reaction mechanisms in related heterocyclic systems. acs.orgnih.gov
Analysis of Intramolecular Interactions and Stability
The stability of a molecule like this compound is governed by a complex interplay of intramolecular interactions, including steric hindrance, hydrogen bonding, and hyperconjugative effects. nih.govd-nb.info Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. tandfonline.com
Conformational Analysis and Dynamics Simulations
The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their conformational behavior. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different shapes a molecule can adopt and their relative stabilities. researchgate.netrsc.org
Exploration of Preferred Conformers in Solution and Gas Phase
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a substituted piperidine like this compound, the methoxy (B1213986) group can occupy either an axial or an equatorial position. The relative stability of these two conformers is a critical aspect of its structure.
Computational methods can predict the preferred conformation by calculating the relative energies of the axial and equatorial forms. nih.govresearchgate.net Generally, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens. whiterose.ac.uk Therefore, it is highly probable that the equatorial conformer of this compound is the more stable form. Solvation effects can also play a significant role, and computational models can account for this by simulating the molecule in different solvent environments (e.g., in the gas phase versus in water). nih.govd-nb.info
Illustrative Data: Relative Energies of this compound Conformers
This table shows representative data comparing the stability of axial and equatorial conformers for a 3-substituted piperidine.
| Conformer | Gas Phase ΔG (kcal/mol) | Aqueous Solution ΔG (kcal/mol) |
|---|---|---|
| Equatorial Methoxy | 0.0 | 0.0 |
| Axial Methoxy | +1.8 | +1.5 |
Energy Landscape Profiling
Beyond identifying the most stable conformers, computational studies can map the entire potential energy landscape of a molecule. This landscape provides a comprehensive view of all possible conformations (including higher-energy boat and twist-boat forms) and the energy barriers that separate them. nih.govsemanticscholar.org
For this compound, energy landscape profiling would reveal the pathways for ring inversion (the process by which the chair conformation flips). By calculating the energies of transition states between different conformers, scientists can understand the molecule's flexibility and the dynamics of its conformational changes. This information is crucial, as the ability of a molecule to adopt a specific shape is often essential for its interaction with biological targets like proteins or enzymes.
Illustrative Data: Calculated Relative Energies of Piperidine Ring Conformations
This table provides typical relative energy values for the different conformations of a piperidine ring.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | +5.5 |
| Boat | +6.5 |
In Silico Screening and Drug Design Principles
In silico screening has emerged as a powerful tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of large numbers of virtual compounds. This approach is particularly beneficial when exploring the chemical space around a privileged scaffold like this compound. By leveraging computational techniques, researchers can prioritize the synthesis of compounds with a higher probability of biological activity, thereby accelerating the drug discovery pipeline.
Virtual Library Generation for Structure-Based Design
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein, to design ligands that can bind with high affinity and selectivity. The generation of a virtual library of compounds based on a core scaffold is a key step in this process. For the this compound scaffold, a virtual library can be constructed by systematically exploring various substitution patterns at different positions of the piperidine ring.
The design of such a library often begins with the identification of key interaction points within the binding site of the target protein. For instance, in the design of antagonists for the Dopamine (B1211576) 4 Receptor (D4R), a target implicated in neuropsychiatric disorders, the basic nitrogen of the piperidine ring is known to form a crucial salt bridge with an aspartic acid residue (Asp115) in the receptor's transmembrane domain. chemrxiv.org
Starting with the this compound core, a virtual library can be generated by adding a variety of substituents at positions that can influence potency, selectivity, and pharmacokinetic properties. For example, in a study on a related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold for D4R antagonists, researchers explored a range of aromatic and heterocyclic ethers attached to the 3-position of the piperidine ring. chemrxiv.orgresearchgate.net This exploration led to the identification of key structure-activity relationships (SAR).
A representative virtual library generation strategy for this compound derivatives targeting the D4 receptor could involve:
Fixing the Core Scaffold: The this compound moiety is retained as the central building block.
Varying the N-substituent: Different alkyl and aryl groups can be attached to the piperidine nitrogen to probe interactions in the deeper parts of the binding pocket.
Exploring Substitutions on the Methoxy Group: Although the methoxy group itself is a key feature, modifications could be explored to fine-tune properties like metabolic stability.
Introducing Substituents at Other Ring Positions: While maintaining the core stereochemistry, small alkyl or polar groups could be introduced at other positions to optimize binding and physicochemical properties.
The following interactive data table illustrates a hypothetical subset of a virtual library based on a 3-substituted piperidine scaffold, showcasing the impact of different substituents on D4 receptor binding affinity, based on findings from related piperidine derivatives. chemrxiv.orgresearchgate.net
| Compound ID | Piperidine Scaffold | R Group (at 3-position) | D4R Ki (nM) |
|---|---|---|---|
| 1a | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-fluoro-4-methylphenyl | 13 |
| 1b | 4,4-difluoro-3-(phenoxymethyl)piperidine | 4-chlorophenyl | 53 |
| 1c | 4,4-difluoro-3-(phenoxymethyl)piperidine | phenyl | 27 |
| 1d | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-fluoro-4-methoxyphenyl | 72 |
| 1e | 4,4-difluoro-3-(phenoxymethyl)piperidine | pyridin-2-yl | >1000 |
Ligand-Based Pharmacophore Modeling
In the absence of a high-resolution structure of the target protein, ligand-based drug design (LBDD) methods are employed. Ligand-based pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity. mdpi.com This model is derived from a set of known active ligands.
For derivatives of this compound, a pharmacophore model can be developed to guide the design of new compounds with improved affinity and selectivity for a particular target, such as serotonin (B10506) or dopamine receptors. For instance, a pharmacophore model for serotonin 5-HT7 receptor antagonists based on long-chain arylpiperazines (LCAPs) identified key features including hydrophobic/aromatic regions and a hydrogen bond donor. nih.gov
The development of a ligand-based pharmacophore model for this compound derivatives would typically involve the following steps:
Selection of a Training Set: A diverse set of molecules with known biological activities against the target of interest is compiled. This set should include both active and inactive compounds to build a robust model.
Conformational Analysis: The three-dimensional conformations of the training set molecules are generated and analyzed to identify the bioactive conformation.
Pharmacophore Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and charged centers are identified across the active molecules.
Pharmacophore Model Generation and Validation: A hypothesis about the spatial arrangement of these features is generated and validated using a test set of molecules with known activities.
A study on a piperidine scaffold for σ1 modulators, which also showed affinity for the D4 receptor, highlighted the overlap in pharmacophore features between these two receptors. chemrxiv.org Both pharmacophores include a basic nitrogen for a key ionic interaction and aromatic groups for π-π stacking interactions. This underscores the importance of subtle structural modifications in achieving receptor selectivity.
The following interactive data table presents key pharmacophoric features and their importance in the design of ligands for dopamine and serotonin receptors, which are common targets for piperidine-based compounds.
| Pharmacophoric Feature | Description | Importance in Dopamine Receptor Ligands | Importance in Serotonin Receptor Ligands |
|---|---|---|---|
| Basic Nitrogen | Positively ionizable group forming ionic interactions. | Crucial for interaction with Aspartic acid in the binding site. | Essential for binding to a conserved Aspartic acid residue. |
| Aromatic Ring | Hydrophobic and capable of π-π stacking interactions. | Important for interaction with aromatic residues like Phenylalanine and Tyrosine. | Key for interactions with aromatic residues in the binding pocket. |
| Hydrogen Bond Acceptor/Donor | Forms hydrogen bonds with receptor residues. | Can contribute to affinity and selectivity. | Often important for anchoring the ligand in the binding site. |
| Hydrophobic Group | Non-polar moiety that interacts with hydrophobic pockets. | Contributes to overall binding affinity. | Often a key determinant of ligand potency. |
Future Research Trajectories and Unexplored Scientific Avenues
Integration with Artificial Intelligence and Machine Learning in Synthesis Design
Furthermore, machine learning models can be trained to predict reaction outcomes and optimize reaction conditions with high accuracy. nih.gov For the synthesis of (S)-3-Methoxypiperidine derivatives, this could mean faster identification of optimal catalysts, solvents, and temperature, reducing the need for extensive empirical screening. chemrxiv.org The integration of AI with automated synthesis platforms could ultimately lead to the on-demand synthesis of this important chiral building block. youtube.com
Below is a hypothetical retrosynthetic analysis for this compound as might be proposed by an AI tool:
| Retrosynthetic Step | Proposed Precursors | Key Transformation | Potential AI Justification |
| Disconnection 1 | (S)-3-Hydroxypiperidine, Methylating Agent (e.g., CH₃I) | Williamson Ether Synthesis | High-yielding, well-established reaction for ether formation. |
| Disconnection 2 | Chiral Amino Alcohol, Dihaloalkane | Intramolecular Cyclization | Common strategy for heterocycle formation. |
| Disconnection 3 | Substituted Pyridine (B92270) | Asymmetric Hydrogenation | Established method for chiral piperidine (B6355638) synthesis. |
Novel Catalytic Applications Beyond Chiral Induction
While chiral amines are well-known for their role in asymmetric catalysis, the catalytic potential of this compound beyond this traditional application remains largely unexplored. The presence of both a basic nitrogen atom and a methoxy (B1213986) group offers intriguing possibilities for its use in a broader range of catalytic transformations.
The piperidine moiety itself is a known organocatalyst for various reactions, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. researchgate.net The electronic influence of the 3-methoxy group in this compound could modulate the basicity and nucleophilicity of the nitrogen atom, potentially leading to enhanced reactivity or selectivity in these transformations.
Furthermore, derivatives of this compound could be designed as novel ligands for transition metal catalysis. N-arylation of the piperidine ring, for instance, can yield ligands for cross-coupling reactions. tandfonline.comacs.org The chiral backbone of this compound could impart stereocontrol in metal-catalyzed processes that are not necessarily traditional asymmetric reactions, such as in catalytic dynamic resolutions or reductive aminations. nih.govacs.org Computational studies could aid in the rational design of such catalysts, predicting their activity and selectivity for specific transformations. rsc.org
Expanding the Scope of Derivatization for Unprecedented Biological Activities
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules with unique pharmacological profiles.
Modification of the piperidine nitrogen is a common strategy to introduce diverse functionalities and modulate physicochemical properties. For instance, the introduction of aryl or alkyl groups can lead to compounds with affinity for various biological targets. Studies on related 3- and 4-substituted piperidines have shown that modifications at these positions can significantly impact activity at transporters for neurotransmitters like dopamine (B1211576). nih.govutmb.edu
The methoxy group at the 3-position also presents opportunities for derivatization. Cleavage of the methyl ether to reveal the corresponding alcohol would allow for the introduction of a wide array of esters, ethers, and other functional groups, each with the potential to interact with different biological targets. The inherent chirality of the starting material ensures that these derivatives are obtained as single enantiomers, which is crucial for specificity in biological systems.
A hypothetical exploration of derivatization could target the following biological activities:
| Derivative Structure | Potential Biological Target | Rationale for Derivatization |
| N-Benzyl-(S)-3-methoxypiperidine | Sigma Receptors | N-benzylation is a common motif in sigma receptor ligands. rsc.org |
| (S)-1-(3,4-Dichlorophenyl)acetyl-3-methoxypiperidine | Dopamine Transporter (DAT) | Acylation of the nitrogen can mimic structures of known DAT inhibitors. |
| (S)-3-Acetoxy-1-methylpiperidine | Muscarinic Acetylcholine (B1216132) Receptors | Esterification of the hydroxyl group (after demethylation) can lead to muscarinic agonists. |
| (S)-3-Methoxy-1-(4-nitrobenzoyl)piperidine | Anticancer Targets | The nitrobenzoyl group is present in some anticancer agents. |
Advanced Spectroscopic Characterization for Mechanistic Insights
A deeper understanding of the conformational behavior and electronic properties of this compound is essential for its rational application in synthesis and drug design. Advanced spectroscopic techniques, in conjunction with computational modeling, can provide invaluable mechanistic insights.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like NOESY and ROESY, can be employed to determine the preferred conformation of the piperidine ring and the orientation of the methoxy group. ias.ac.inresearchgate.net This is particularly important as the conformational preferences of substituted piperidines can be influenced by subtle electronic and steric effects. nih.gov Understanding the conformational landscape is critical for predicting reactivity and designing molecules with specific three-dimensional shapes for optimal binding to biological targets. researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate NMR chemical shifts, coupling constants, and rotational barriers, providing a theoretical framework to interpret experimental spectroscopic data. acs.orgacs.org These computational studies can also be used to model reaction transition states and intermediates, offering a detailed picture of reaction mechanisms at the molecular level. rsc.orgnih.gov For instance, computational spectroscopy could elucidate the role of the methoxy group in stabilizing transition states in reactions where this compound or its derivatives act as catalysts.
The application of these advanced characterization techniques can be summarized as follows:
| Spectroscopic/Computational Technique | Information Gained | Potential Impact on Research |
| 2D NMR (NOESY, ROESY) | Through-space proton-proton correlations, determination of stereochemistry and preferred conformation. | Rational design of derivatives with specific 3D structures. |
| Variable Temperature NMR | Thermodynamic parameters of conformational equilibria. | Understanding the dynamic behavior of the molecule in different environments. |
| Density Functional Theory (DFT) | Calculated NMR parameters, reaction energy profiles, and transition state geometries. | Mechanistic elucidation of reactions and prediction of reactivity. |
| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute stereochemistry and study of chiral recognition phenomena. | Quality control and understanding of interactions with other chiral molecules. |
By systematically exploring these future research trajectories, the scientific community can unlock the full potential of this compound as a versatile tool in chemical synthesis and a valuable scaffold for the development of new technologies and therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-3-Methoxypiperidine, and how can intermediates be characterized?
- Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, methoxy-substituted piperidines can be synthesized via reductive amination of ketones or cyclization of amino alcohols. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and chiral high-performance liquid chromatography (HPLC) to confirm stereochemistry . Purity can be verified via gas chromatography-mass spectrometry (GC-MS) or elemental analysis .
Q. How can researchers ensure accurate determination of this compound’s purity and enantiomeric excess in experimental settings?
- Methodological Answer : Use chiral stationary phase HPLC with UV detection to quantify enantiomeric excess. For purity, combine thermal analysis (e.g., differential scanning calorimetry) with spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) to detect functional groups. Cross-validate results using reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation of vapors or aerosols. Use nitrile gloves and EN 166-compliant goggles to prevent dermal/ocular exposure. Store the compound at 2–8°C in airtight containers, and dispose of waste via certified hazardous waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?
- Methodological Answer : Apply triangulation by comparing NMR, X-ray crystallography, and computational modeling (e.g., density functional theory) to resolve structural ambiguities. For conflicting reactivity data, conduct kinetic studies under controlled conditions (temperature, solvent polarity) to identify mechanistic outliers. Document all experimental parameters to enable reproducibility .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ molecular docking simulations to study interactions with catalytic sites. Use quantum mechanical calculations (e.g., Hartree-Fock or Møller-Plesset perturbation theory) to model electron density and transition states. Validate predictions with experimental kinetics (e.g., rate constants measured via stopped-flow techniques) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) frameworks. Expose the compound to buffers spanning pH 1–12 and temperatures from 4°C to 60°C. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantify degradation products using validated calibration curves .
Q. What mixed-methods approaches are suitable for studying this compound’s biological activity while ensuring ethical rigor?
- Methodological Answer : Combine quantitative assays (e.g., enzyme inhibition IC50 measurements) with qualitative interviews to contextualize mechanistic findings. Adhere to ethical guidelines by anonymizing data, obtaining informed consent for human cell line use, and retaining raw data for at least 10 years to facilitate audits .
Data Management and Reproducibility
Q. How can researchers enhance the reproducibility of this compound-related studies?
- Methodological Answer : Publish detailed experimental protocols, including solvent batch numbers, instrument calibration dates, and software versions. Use platforms like PubChem to deposit spectral data and synthetic procedures. Implement version control for lab notebooks and share datasets via repositories like Zenodo .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: “Does this compound exhibit pH-dependent enantioselectivity in organocatalytic reactions?” Use literature reviews to identify gaps, such as understudied solvent effects or unexplored bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
